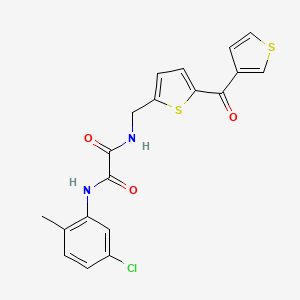
N1-(5-chloro-2-methylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-methylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H15ClN2O3S2 and its molecular weight is 418.91. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions have been shown to effectively utilize (hetero)aryl chlorides and amides, potentially including compounds structurally similar to the one you're interested in. These reactions are significant for the formation of carbon-nitrogen bonds, foundational in pharmaceutical and material sciences. The Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide system demonstrates the utility in coupling a wide array of functionalized (hetero)aryl chlorides with aromatic and aliphatic primary amides, yielding good to excellent results. This method's adaptability suggests potential for synthesizing a variety of compounds for scientific research applications (De, Yin, & Ma, 2017).
Novel Synthetic Approaches to Oxalamides
Research into novel synthetic pathways for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the versatility of these compounds in synthesizing anthranilic acid derivatives and oxalamides. Such methodologies afford high yields and operation simplicity, pointing to oxalamides' potential in diverse research applications, from material science to pharmaceuticals (Mamedov et al., 2016).
Anti-Tumor Activities of Thiophene Derivatives
The synthesis and evaluation of thiophene derivatives for anti-tumor activities provide a framework for utilizing thiophene and oxalamide functionalities in drug discovery. Compounds synthesized through the reaction of thiophene derivatives have shown promising activities against hepatocellular carcinoma cell lines, highlighting the potential of such compounds in cancer research (Gomha, Edrees, & Altalbawy, 2016).
Insecticidal Activity of Anthranilic Diamides
The development of anthranilic diamides analogs featuring thiophene and oxadiazole rings has opened new avenues in agricultural sciences, particularly in pest control. These compounds exhibit potent insecticidal activities, underscoring the potential applications of similar chemical structures in developing new pesticides (Qi et al., 2014).
Molecular Structure and Polymorphism
Studies exploring the molecular structure and polymorphism of compounds with thiophene carbonitrile and N-oxides offer insights into the physical and chemical properties of similar compounds. Such research is vital in materials science, particularly for understanding the solid-state properties that influence compound applications in electronics and photonics (Smith, Xu, & Raftery, 2006).
Propiedades
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c1-11-2-3-13(20)8-15(11)22-19(25)18(24)21-9-14-4-5-16(27-14)17(23)12-6-7-26-10-12/h2-8,10H,9H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYYXEFJVKCLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

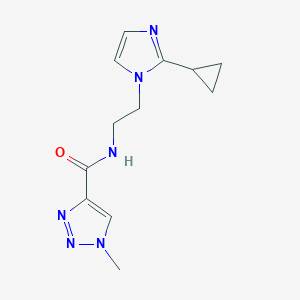
![Ethyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2961759.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2961760.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2961761.png)
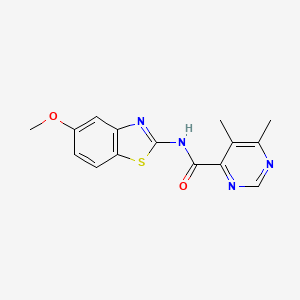

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline](/img/structure/B2961764.png)
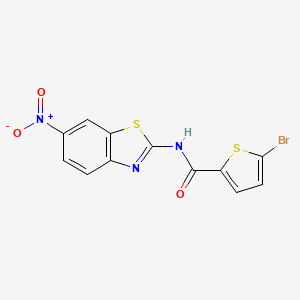
![7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2961770.png)
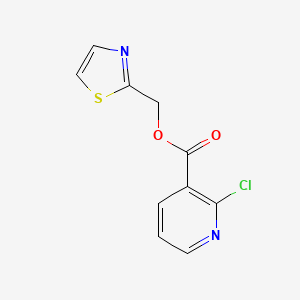
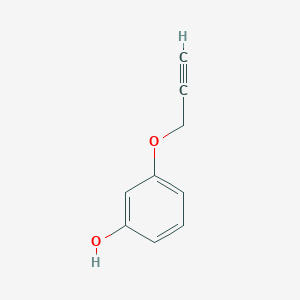
![3-[(4-Methylthiophen-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2961777.png)
![1-(3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2961778.png)
